Ethyl 4-dimethylaminobenzoylformate
Description
Contemporary Significance in Organic Synthesis and Mechanistic Studies
The contemporary relevance of Ethyl 4-dimethylaminobenzoylformate is closely linked to the broader class of benzoylformate derivatives, which are recognized for their utility as photoinitiators in polymerization reactions. acs.org While specific research on the ethyl derivative is emerging, extensive studies on its methyl analog, methyl benzoylformate (MBF), provide significant insights into its potential applications.
MBF derivatives are effective Norrish Type I photoinitiators, meaning they undergo cleavage upon exposure to light to form reactive radicals that can initiate polymerization. acs.org This process is particularly efficient under LED irradiation. acs.org Mechanistic studies involving techniques like steady-state photolysis, nuclear magnetic resonance, and electron spin resonance have been employed to understand the photolysis mechanism of these compounds. acs.org Upon irradiation, these molecules are believed to undergo a cleavage, followed by a decarboxylation reaction, generating the initiating radicals. researchgate.net
A key area of application for these types of photoinitiators is in deep-layer photocuring, where their weak absorption at specific wavelengths allows for the curing of polymers to significant depths. acs.org For instance, research has shown the ability to cure polymers to a depth of 6.5 cm within 30 seconds using related photoinitiators. researchgate.net This capability is highly valuable in various industrial applications, including the fabrication of coatings and advanced materials.
Historical Context of N-Substituted Benzoylformate Derivatives in Academia
The academic interest in benzoylformate derivatives is not a recent phenomenon. Historically, these compounds have been studied in various contexts, from enzymatic reactions to synthetic organic chemistry. One notable area of early research involves the enzyme benzoylformate decarboxylase, which is dependent on thiamin diphosphate (B83284) and Mg²⁺. nih.gov This enzyme catalyzes the non-oxidative decarboxylation of benzoylformate and has been investigated for its potential in catalyzing the formation of chiral 2-hydroxy ketones through a benzoin-condensation type reaction. nih.gov
The synthesis of N-substituted benzoates, a class of compounds to which this compound belongs, has also been a subject of historical interest. For example, methods for preparing the related compound, ethyl 4-dimethylaminobenzoate, have been developed and optimized over time. google.com These synthetic routes often involve the esterification of the corresponding carboxylic acid. Such foundational synthetic work has paved the way for the exploration of more complex derivatives and their applications. More recent research has also explored the photochemical synthesis of various substituted aromatic compounds, building on the fundamental understanding of photochemical reactions developed over decades. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-(dimethylamino)phenyl]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)9-5-7-10(8-6-9)13(2)3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQWYUJSPBZCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326192 | |
| Record name | Ethyl 4-dimethylaminobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41116-24-9 | |
| Record name | 41116-24-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-dimethylaminobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41116-24-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivative Chemistry of Ethyl 4 Dimethylaminobenzoylformate
Established Synthetic Routes for Benzoylformate Esters
The synthesis of benzoylformate esters, the class of compounds to which Ethyl 4-dimethylaminobenzoylformate belongs, typically follows a two-step sequence involving the formation of the parent benzoylformic acid followed by esterification. A well-documented and classical approach involves the oxidation of a suitable precursor, such as mandelic acid, to yield the α-keto acid, which is then esterified.
One of the foundational methods for preparing the parent compound, ethyl benzoylformate, involves the oxidation of mandelic acid with potassium permanganate (B83412) to produce benzoylformic acid. orgsyn.org This acid is then subjected to esterification with ethanol (B145695) in the presence of a strong acid catalyst. The crude ester often requires purification, for which a common method is the formation of a bisulfite addition product. This allows for the separation of the keto-ester from non-ketonic impurities. The ester is then regenerated from the bisulfite adduct. orgsyn.org
Oxidation: The secondary alcohol of mandelic acid is oxidized to a ketone, forming benzoylformic acid.
Esterification: The carboxylic acid group of benzoylformic acid is esterified with ethanol to yield ethyl benzoylformate. orgsyn.org
Purification: The crude product is purified via a sodium bisulfite adduct to remove impurities. orgsyn.org
This general strategy is adaptable for substituted benzoylformate esters, where the corresponding substituted mandelic acid derivative would serve as the starting material.
| Stage | Reactants | Key Reagents | Product | Purpose |
|---|---|---|---|---|
| Oxidation | Mandelic Acid, Water | Potassium Permanganate (KMnO₄) | Benzoylformic Acid | To create the α-keto acid precursor. |
| Esterification | Benzoylformic Acid, Ethanol | Sulfuric Acid (H₂SO₄) | Crude Ethyl Benzoylformate | To form the target ester. |
| Purification | Crude Ethyl Benzoylformate | Sodium Bisulfite (NaHSO₃) | Purified Ethyl Benzoylformate | To separate the keto-ester from impurities. |
Synthesis of N-Aryl and N-Alkyl Substituted Glyoxylates Analogous to this compound
The synthesis of analogs where the dimethylamino group is replaced by other N-alkyl or N-aryl substituents involves diverse strategies, often focusing on the formation of the carbon-nitrogen bond.
N-Alkyl Analogs: The synthesis of N-alkylated amino acid derivatives can be achieved through several established methods.
Reductive Alkylation: A primary amine can be reacted with an aldehyde or ketone in the presence of a reducing agent. For instance, the synthesis of ethyl 4-(butylamino)benzoate, a related structure, has been accomplished by reacting p-nitrobenzoate with n-butyraldehyde in the presence of a reducing agent like zinc powder and acetic acid. 2017erp.com This method simultaneously reduces the nitro group and forms the N-alkyl bond.
Nucleophilic Substitution: This common approach involves the reaction of an amine with an alkyl halide. mdpi.com For example, N-alkylglycinium chlorides can be synthesized through the aminolysis of chloroacetic acid with the corresponding alkylamine. mdpi.com
Glyoxal-Based Synthesis: A distinct method for preparing N-substituted amino acids involves the reaction of glyoxal (B1671930) with a source of sulfur dioxide and a primary amine. google.com
N-Aryl Analogs: Synthesizing N-aryl substituted glyoxylates often requires methods that facilitate the formation of a C(aryl)-N bond.
Ring-Opening of Isatins: N-arylisatin-based glyoxamide derivatives can be synthesized through the ring-opening reaction of N-aryl isatins with various amines and amino acid esters. rsc.org This provides a pathway to complex N-aryl glyoxamides.
Cross-Dehydrogenative Coupling (CDC): A modern approach involves the photoredox-mediated cross-dehydrogenative coupling of N-aryl glycines with other nucleophiles. For example, using a metal-free heterogeneous photocatalyst, N-aryl glycines can be selectively oxidized to an electrophilic imine intermediate, which then reacts with partners like indoles. nih.gov
Functionalization of N-Aryl Glycine: Late-stage α-C–H functionalization of resin-bound, electron-rich N-aryl peptides with boronic acids under mild conditions has been reported, enabling the synthesis of diverse N-aryl phenylglycine derivatives. nsf.gov
| Substitution Type | Synthetic Method | Key Reactants/Intermediates | Reference |
|---|---|---|---|
| N-Alkyl | Reductive Alkylation | Amine, Aldehyde, Reducing Agent | 2017erp.com |
| N-Alkyl | Nucleophilic Substitution | Amine, Alkyl Halide | mdpi.com |
| N-Aryl | Isatin Ring-Opening | N-Aryl Isatins, Amines/Amino Acid Esters | rsc.org |
| N-Aryl | Cross-Dehydrogenative Coupling | N-Aryl Glycines, Nucleophiles, Photocatalyst | nih.gov |
| N-Aryl | On-Resin Cα-Functionalization | N-Aryl Glycinyl Peptides, Boronic Acids | nsf.gov |
Stereoselective Synthesis of Advanced Intermediates Utilizing the Compound
Compounds structurally related to this compound, specifically β-alkyl, aryl substituted α-keto esters, serve as powerful electrophiles in stereoselective synthesis. They are key substrates in enantioconvergent addition reactions, which allow for the creation of complex chiral molecules from racemic or prochiral starting materials.
A significant application is the enantioconvergent arylation of β-alkyl-α-keto esters. nih.gov In these reactions, a racemic α-keto ester is reacted with an arylboronic acid in the presence of a chiral catalyst. Chiral (diene)rhodium(I) complexes have proven to be highly effective catalysts for this transformation. The process typically requires a fluoride (B91410) source, such as cesium fluoride (CsF), to promote the transmetalation step from boron to rhodium. The presence of an amine base is also crucial for achieving high levels of enantioselectivity. nih.gov
This methodology facilitates the synthesis of a diverse array of tertiary arylglycolate products, which are valuable intermediates in medicinal chemistry and materials science. The reaction exhibits broad scope, tolerating various substituents on both the α-keto ester and the arylboronic acid. For example, the addition of 6-indoleboronic acid to an indole-substituted α-keto ester can produce a bis(indole) derivative with high diastereoselectivity and enantioselectivity. nih.gov
| α-Keto Ester Substrate | Arylboronic Acid | Chiral Catalyst System | Product Type | Reported Selectivity |
|---|---|---|---|---|
| β-Alkyl, Aryl Substituted | Phenylboronic Acid | Chiral Rhodium(I) Complex + CsF | Tertiary Arylglycolate | High Enantioselectivity |
| Indole Substituted | 6-Indoleboronic Acid | Chiral Rhodium(I) Complex + CsF | Bis(indole) Derivative | Good Yield, High Diastereo- and Enantiocontrol |
| Pyridine Containing | Various Arylboronic Acids | Chiral Rhodium(I) Complex + CsF | Pyridine-containing Tertiary Arylglycolate | Good Yield, High Enantio- and Diastereocontrol |
Mechanistic Investigations of Reactions Involving Ethyl 4 Dimethylaminobenzoylformate
Asymmetric Reduction Reactions and Chiral Induction
The asymmetric reduction of prochiral ketones, such as the carbonyl group in Ethyl 4-dimethylaminobenzoylformate, represents a pivotal transformation in synthetic organic chemistry for the production of optically active alcohols. The mechanistic intricacies of these reactions, particularly concerning chiral induction, are a subject of continuous investigation. These studies often involve the use of chiral catalysts, biomimetic reducing agents, and the strategic coordination of metal ions to achieve high levels of stereocontrol.
Substrate Scope and Enantioselectivity in Chiral Catalysis
The enantioselective reduction of α-keto esters, a class of compounds to which this compound belongs, has been extensively studied with various chiral catalysts. While specific data on this compound is not abundant in readily available literature, the substrate scope of related asymmetric reductions provides valuable insights. Chiral organocatalysts and metal complexes have been successfully employed for the reduction of a wide array of α-keto esters, demonstrating the versatility of these catalytic systems.
The enantioselectivity of these reductions is highly dependent on the structure of both the substrate and the chiral catalyst. For instance, in the asymmetric reduction of various ketones catalyzed by in situ generated chiral oxazaborolidine catalysts, high enantiomeric excesses (up to 96%) have been achieved. ijprs.com The choice of the borohydride (B1222165) reagent and reaction solvent also plays a crucial role in determining the enantioselectivity of the product alcohol. ijprs.com Similarly, iridium complexes with bulky phosphoramidite (B1245037) ligands have shown excellent enantiomeric control in the reductive amination of ketones, a reaction that proceeds through the reduction of an in situ formed imine. ijprs.com
Below is a representative table illustrating the substrate scope and enantioselectivity in the asymmetric reduction of various ketones, which can be considered analogous to the reduction of this compound.
| Substrate (Ketone) | Chiral Catalyst System | Product Enantiomeric Excess (ee %) | Yield (%) |
| Acetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol / Tetrabutylammonium borohydride / Methyl iodide | 93 | - |
| 1-(4-Methoxyphenyl)propan-2-one | [Ir(cod)Cl]₂ / Chiral Phosphoramidite Ligand | 91 | 82 |
| Methyl ethyl ketone | Iridium-L5 complex | 90 | - |
Table 1. Examples of Enantioselective Ketone Reduction. This table is a composite of findings from related studies and serves as an illustration of typical results in the field.
Elucidation of Hydride Transfer Mechanisms in Biomimetic Reductions (e.g., NADH Models)
The reduction of carbonyl compounds can be achieved using biomimetic systems that mimic the function of the natural reducing cofactor NADH (Nicotinamide Adenine Dinucleotide). These reactions typically involve the transfer of a hydride ion from an NADH model, such as a Hantzsch ester or a dihydropyridine (B1217469) derivative, to the carbonyl carbon of the substrate.
The mechanism of this hydride transfer is a subject of detailed study, with a focus on understanding the nature of the transition state and the factors that influence the reaction rate and stereoselectivity. nih.gov It is generally accepted that the hydride transfer occurs from the C4 position of the dihydropyridine ring of the NADH model to the electrophilic carbonyl carbon. nih.gov The reaction is often facilitated by the presence of a Lewis acid or through hydrogen bonding interactions, which activate the carbonyl group towards nucleophilic attack.
Kinetic isotope effect (KIE) studies, where the transferring hydrogen is replaced by deuterium, are instrumental in elucidating the transition state of the hydride transfer step. nih.gov A significant primary KIE suggests that the C-H bond cleavage is the rate-determining step of the reaction. nih.govnih.gov The stereospecificity of the hydride transfer from the pro-R or pro-S face of the NADH model is dictated by the chiral environment created by the catalyst or the inherent chirality of the NADH model itself. nih.gov
| Feature of Hydride Transfer | Mechanistic Implication |
| Stereospecificity | Transfer of hydride from a specific face (pro-R or pro-S) of the NADH model, leading to a specific stereoisomer of the product alcohol. nih.gov |
| Kinetic Isotope Effect (KIE) | A large KIE indicates that the hydride transfer step is rate-limiting. nih.govnih.gov |
| Role of Lewis Acids/Protons | Activation of the carbonyl group, making it more electrophilic and susceptible to hydride attack. |
| Concerted vs. Stepwise Mechanism | The transfer can be a single concerted step or involve intermediate species. |
Table 2. Key Mechanistic Features of Biomimetic Hydride Transfer.
Role of Metal-Ion Coordination in Asymmetric Catalysis
In many asymmetric reduction reactions, metal ions play a crucial role in achieving high levels of enantioselectivity. The metal center of a chiral catalyst can coordinate to the substrate, typically the carbonyl oxygen of the ketone, in a specific orientation. This coordination pre-organizes the substrate in the chiral environment of the catalyst, allowing the reducing agent to attack the carbonyl carbon from a preferential face.
For a substrate like this compound, the carbonyl oxygen of the ester group and the keto group can both act as coordination sites for a metal ion. The formation of a chelate complex with the metal center can lead to a more rigid and well-defined transition state, thereby enhancing the stereochemical control of the reduction. The nature of the metal ion and the ligands coordinated to it significantly influences the geometry of the transition state and, consequently, the enantiomeric excess of the product alcohol. For instance, chiral ruthenium and iridium complexes have been widely used in the asymmetric hydrogenation of ketones and imines, where the metal center is key to the catalytic cycle. nih.gov
Photochemical Transformations and Photoinitiation Mechanisms
This compound, with its aromatic keto-ester structure and a dimethylamino group, is expected to exhibit interesting photochemical reactivity. The absorption of UV light can promote the molecule to an electronically excited state, from which it can undergo various transformations, including bond cleavage and electron transfer processes. These properties make it a potential candidate for applications in photopolymerization as a photoinitiator.
Norrish Type I Cleavage and Radical Generation Pathways
Upon photoexcitation, ketones can undergo a characteristic photochemical reaction known as the Norrish Type I cleavage. wikipedia.org This process involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of two radical fragments. wikipedia.org
For this compound, the Norrish Type I cleavage would involve the breaking of the bond between the carbonyl carbon and the aromatic ring, or the bond between the carbonyl carbon and the ester group. The more likely pathway would be the cleavage of the bond that leads to the formation of more stable radical intermediates. The resulting acyl and alkyl radicals are highly reactive species that can initiate polymerization reactions by adding to monomer units. wikipedia.org The efficiency of this radical generation process is a key factor in determining the effectiveness of a compound as a photoinitiator. wikipedia.org
Electron Transfer and Excited State Reactivity in Photopolymerization Systems
In addition to Norrish Type I cleavage, excited-state electron transfer processes can also play a significant role in the photochemical behavior of this compound, particularly in the context of photopolymerization. The dimethylamino group is a strong electron donor, and upon photoexcitation, an intramolecular charge transfer (ICT) state can be formed, where electron density is shifted from the amino group to the benzoylformate moiety.
Studies on the closely related compound, ethyl 4-(N,N-dimethylamino)benzoate (DMAEB), have shown that the excited state has a significant charge transfer character. rsc.org The presence of a polar environment can further stabilize this charge-separated state. rsc.org In a photopolymerization system, this excited state can act as an electron donor or acceptor, depending on the other components present. For instance, it can undergo intermolecular electron transfer with a co-initiator or a monomer, leading to the generation of reactive radical ions that can initiate polymerization.
| Property | Value (for Ethyl 4-(N,N-dimethylamino)benzoate) | Significance in Photopolymerization |
| Fluorescence Quantum Yield | Varies with solvent polarity | Indicates the efficiency of radiative decay versus other deactivation pathways like intersystem crossing and photochemistry. |
| Excited State Dipole Moment | ~11.1 D in cyclohexane | A large excited-state dipole moment is indicative of a significant charge transfer character, which is important for electron transfer reactions. rsc.org |
| Intersystem Crossing Efficiency | Can be influenced by heavy atoms or specific interactions | The formation of a triplet state is often crucial for photoinitiation, as triplet states typically have longer lifetimes and are more likely to undergo intermolecular reactions. |
Table 3. Excited-State Properties of a Related Aminobenzoate Ester. rsc.org
Kinetics and Mechanisms of Photopolymerization Facilitated by the Compound and its Analogues
This compound belongs to the class of α-keto esters, which are recognized for their utility as photoinitiators in free-radical polymerization. mdpi.com These compounds function primarily as Norrish Type I photoinitiators. lookchem.comresearchgate.net The initiation mechanism commences with the absorption of light, typically in the UV or near-visible range, which excites the molecule to a singlet state, followed by intersystem crossing to a more stable triplet state. In this excited state, the crucial step is the homolytic cleavage of the C-C bond between the benzoyl and formate (B1220265) carbonyl groups. lookchem.com This cleavage, often followed by a rapid decarboxylation of the resulting carboxyl radical, generates two distinct radical species: a substituted benzoyl radical and an ethoxycarbonyl radical (or an ethyl radical after decarboxylation). These free radicals are the primary species that initiate the polymerization of monomers, such as acrylates, by attacking their vinyl groups and starting the chain reaction. mdpi.comlookchem.com
Analogues of this compound, such as various methyl benzoylformate (MBF) derivatives, have been designed and investigated to optimize initiation efficiency for specific light sources, like LED technology at 405 nm. lookchem.comresearchgate.net The photoinitiating capability of these analogues can be correlated with their molecular structure, particularly the bond dissociation energy (BDE) of the cleavable C-C bond. lookchem.com For instance, the introduction of specific substituents on the phenyl ring can modify the absorption characteristics and the cleavage efficiency of the initiator. researchgate.net
| Photoinitiator Analogue | Key Structural Feature | Primary Mechanism | Typical Application/Wavelength |
|---|---|---|---|
| This compound | p-dimethylamino group (electron-donating) | Norrish Type I Cleavage | Broadband UV sources |
| Methyl Benzoylformate (MBF) | Unsubstituted Phenyl Ring | Norrish Type I Cleavage | General UV-curing |
| Dimethyl 1,4-dibenzoylformate (DM-BD-F) | Symmetrical diformate structure | Norrish Type I Cleavage | LED-induced polymerization (~405 nm). lookchem.com |
| 4-Trifluoromethyl Methyl Benzoylformate | p-CF3 group (electron-withdrawing) | Norrish Type I Cleavage | LED-induced polymerization. lookchem.com |
Other Electrophilic and Nucleophilic Addition Reactions
The chemical reactivity of this compound is dominated by the presence of two carbonyl groups: an α-keto carbonyl and an ester carbonyl. Both carbonyl carbons are electrophilic due to the polarization of the C=O double bond, where the more electronegative oxygen atom draws electron density away from the carbon atom. savemyexams.com This electrophilicity makes them susceptible to attack by nucleophiles, leading to nucleophilic addition reactions. ncert.nic.in
The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon. ncert.nic.in This attack is typically perpendicular to the plane of the sp2-hybridized carbonyl group. ncert.nic.in The result is the formation of a transient, sp3-hybridized tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org In the subsequent step, this intermediate is typically protonated by a weak acid source (like water or an added acid) to yield a neutral alcohol product. libretexts.org
In this compound, the α-keto carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. This is because the ester group has a second oxygen atom whose lone pair electrons can delocalize towards the carbonyl carbon, partially satisfying its electrophilicity and making it less reactive to external nucleophiles compared to a ketone. Therefore, reactions with nucleophiles such as Grignard reagents or hydride donors (e.g., NaBH4) would preferentially occur at the keto position. The reaction with a nucleophile (Nu⁻) can be generalized as the formation of a tetrahedral intermediate which, upon workup, yields the corresponding α-hydroxy ester.
The 4-dimethylamino group on the phenyl ring exerts a powerful influence on the reactivity of this compound through a combination of inductive and resonance effects. libretexts.org
Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect through the sigma bonds.
Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene (B151609) ring. libretexts.org This is a strong electron-donating effect that significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions. libretexts.org
The strong +M effect of the dimethylamino group dominates its -I effect. This has two major consequences for reactivity:
Reactivity of the Carbonyl Group: The donation of electron density from the ring to the benzoyl moiety slightly reduces the electrophilicity of the α-keto carbonyl carbon. This makes the carbonyl group less reactive towards nucleophilic addition compared to an unsubstituted benzoylformate or one bearing an electron-withdrawing substituent.
Reactivity of the Aromatic Ring: The increased electron density makes the aromatic ring highly activated towards electrophilic aromatic substitution (EAS). The dimethylamino group is a strong ortho-, para-director, meaning incoming electrophiles will preferentially add at the positions ortho to the substituent. libretexts.org
The effect of different para-substituents on the rate of nucleophilic reactions at a carbonyl center can be quantitatively assessed. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon and accelerate the rate of nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect. nih.gov This relationship is often described by the Hammett equation, which correlates reaction rates with substituent constants (σ).
| Para-Substituent (X) on Ethyl Benzoylformate | Electronic Effect | Predicted Effect on Rate of Nucleophilic Addition (krel) | Effect on Ring for Electrophilic Substitution |
|---|---|---|---|
| -N(CH₃)₂ (Dimethylamino) | Strong Electron-Donating (+M >> -I) | Decreases (krel < 1) | Strongly Activating, Ortho/Para-Directing. libretexts.orglibretexts.org |
| -OCH₃ (Methoxy) | Electron-Donating (+M > -I) | Decreases (krel < 1) | Activating, Ortho/Para-Directing. libretexts.org |
| -H (Hydrogen) | Neutral (Reference) | krel = 1 | Reference Reactivity. lumenlearning.com |
| -Cl (Chloro) | Electron-Withdrawing (-I > +M) | Increases (krel > 1) | Deactivating, Ortho/Para-Directing. libretexts.org |
| -NO₂ (Nitro) | Strong Electron-Withdrawing (-M, -I) | Strongly Increases (krel >> 1) | Strongly Deactivating, Meta-Directing. libretexts.orglumenlearning.com |
Computational and Theoretical Chemistry Studies of Ethyl 4 Dimethylaminobenzoylformate
Electronic Structure and Molecular Orbital Analysis
The electronic landscape of a molecule is fundamental to its chemical behavior. For Ethyl 4-dimethylaminobenzoylformate, the interplay between the electron-donating dimethylamino group and the electron-withdrawing benzoylformate moiety dictates its electronic properties and reactivity.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. In molecules with both electron-donating and electron-withdrawing groups, the distribution of these orbitals is particularly insightful.
For this compound, the strong electron-donating p-dimethylamino group is expected to significantly raise the energy of the HOMO and localize it primarily on the dimethylaminophenyl moiety. Conversely, the benzoylformate group, with its two carbonyl functionalities, acts as an electron acceptor, lowering the energy of the LUMO and concentrating it on this part of the molecule. This spatial separation of HOMO and LUMO is characteristic of "push-pull" systems.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In a study on aminomethylbenzoic acid derivatives, which also feature an amino group and a carboxyl function on a benzene (B151609) ring, DFT calculations at the M062X/6-311++G(d,p) level of theory showed HOMO-LUMO gaps in the range of 5-6 eV. mdpi.com It is reasonable to infer a similar range for this compound. The HOMO-LUMO gap is also indicative of the molecule's electronic absorption properties, with a smaller gap corresponding to absorption at longer wavelengths.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound based on Analogous Systems
| Property | Predicted Value/Characteristic | Implication for Reactivity |
| HOMO Energy | Relatively high | Susceptible to electrophilic attack on the dimethylaminophenyl ring |
| LUMO Energy | Relatively low | Susceptible to nucleophilic attack at the carbonyl carbons |
| HOMO-LUMO Gap | Moderately small | Indicates potential for high reactivity and visible light absorption |
| HOMO Localization | Primarily on the dimethylaminophenyl moiety | The site of oxidation or reaction with electrophiles |
| LUMO Localization | Primarily on the benzoylformate moiety | The site of reduction or reaction with nucleophiles |
Charge Distribution and Molecular Electrostatic Potential Surfaces
The distribution of electron density within a molecule can be visualized using a Molecular Electrostatic Potential (MEP) surface. The MEP maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions represent areas of low electron density and positive electrostatic potential, prone to nucleophilic attack.
For this compound, the MEP surface is expected to show a significant negative potential (red/yellow) around the carbonyl oxygen atoms of the benzoylformate group, making them sites for interaction with electrophiles or Lewis acids, such as the Mg²⁺ ion in asymmetric reduction reactions. nih.gov The dimethylamino group, being strongly electron-donating, will contribute to the electron density of the aromatic ring, although the nitrogen atom itself may show some negative potential. The carbonyl carbons of the benzoylformate moiety are anticipated to be electron-deficient (blue), marking them as the primary sites for nucleophilic attack, such as the hydride transfer in reduction reactions. Studies on aminomethylbenzoic acid derivatives confirm that the carboxyl group and the benzene ring environment show distinct electrostatic potential regions, guiding intermolecular interactions. mdpi.com
Spectroscopic Property Simulations and Validation
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a link between the observed spectra and the underlying molecular structure and electronic properties.
UV-Visible Absorption and Emission Spectra Predictions (e.g., TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Visible absorption spectra. For a "push-pull" molecule like this compound, the lowest energy absorption band is typically due to a HOMO-LUMO transition, which corresponds to an intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting benzoylformate moiety.
TD-DFT studies on similar aromatic ketones and donor-acceptor systems have shown that the choice of functional is crucial for obtaining accurate predictions. researchgate.netresearchgate.net For instance, in a study of benzophenone-carbazole dyads, TD-DFT calculations were used to elucidate the nature of the excited states. researchgate.net For this compound, TD-DFT calculations would likely predict a strong absorption band in the near-UV or visible region, corresponding to this ICT transition. The position of this band would be sensitive to the solvent polarity, with more polar solvents generally causing a red-shift (bathochromic shift) of the absorption maximum.
Vibrational and Nuclear Magnetic Resonance Spectroscopic Interpretations in Mechanistic Context
Computational simulations of vibrational (IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra can aid in the structural elucidation and understanding of the chemical environment of atoms within a molecule.
Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, characteristic vibrational modes would include the C=O stretching frequencies of the ketone and ester groups, the C-N stretching of the dimethylamino group, and various aromatic C-C and C-H vibrations. Theoretical studies on aromatic ketones and esters show that the calculated vibrational frequencies, when properly scaled, are in good agreement with experimental data. ekb.egmdpi.com For example, the C=O stretching vibrations are expected in the 1650-1750 cm⁻¹ region. The formation of a complex with a Lewis acid like Mg²⁺ would be expected to cause a red-shift in the C=O stretching frequencies due to the coordination of the oxygen atoms to the metal ion, a phenomenon that could be modeled computationally.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another strength of computational chemistry. nih.gov Ab initio methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of chemical shifts. nih.gov For this compound, key ¹H NMR signals would include those for the ethyl group protons, the dimethylamino protons, and the aromatic protons. The aromatic protons would exhibit a splitting pattern characteristic of a para-substituted benzene ring. The ¹³C NMR spectrum would show distinct signals for the two carbonyl carbons, the aromatic carbons, and the carbons of the ethyl and dimethylamino groups. Computational predictions can be particularly useful for assigning closely spaced signals and for understanding the electronic effects of the substituents on the chemical shifts of the aromatic ring carbons.
Table 2: Predicted Spectroscopic Features of this compound
| Spectroscopic Technique | Predicted Feature | Computational Method |
| UV-Visible | Strong absorption band in the near-UV/visible region (ICT) | TD-DFT |
| Infrared (IR) | C=O stretching (ketone and ester) ~1650-1750 cm⁻¹ | DFT (e.g., B3LYP/6-31G*) |
| ¹H NMR | Signals for ethyl, dimethylamino, and aromatic protons | GIAO/DFT |
| ¹³C NMR | Distinct signals for carbonyl, aromatic, and aliphatic carbons | GIAO/DFT |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface, locating transition states, and calculating reaction barriers. The reduction of this compound by a chiral NADH model in the presence of Mg²⁺ is a reaction that is well-suited for such an investigation. nih.gov
Theoretical studies on the related enzyme benzoylformate decarboxylase, which also acts on a benzoylformate substrate, have successfully used DFT to model the reaction mechanism, including the characterization of intermediates and transition states. nih.govfrontiersin.orgdiva-portal.org These studies provide a framework for understanding the reduction of this compound.
A computational study of this reaction would likely involve the following steps:
Modeling the reactants: Building accurate models of this compound, the chiral NADH model, and the solvated Mg²⁺ ion.
Locating the pre-reaction complex: Finding the most stable geometry of the ternary complex formed between the substrate, the NADH model, and the Mg²⁺ ion. The Mg²⁺ ion is expected to coordinate to the carbonyl oxygens of the benzoylformate moiety, acting as a Lewis acid to activate the substrate towards hydride transfer.
Searching for the transition state: Locating the transition state for the hydride transfer from the dihydropyridine (B1217469) ring of the NADH model to one of the carbonyl carbons of the substrate. This would involve a concerted process where the C-H bond in the NADH model is broken and a new C-H bond is formed at the substrate.
Characterizing the product complex: Modeling the complex formed between the oxidized NADH model and the reduced substrate.
Calculating the reaction energy profile: Determining the relative energies of the reactants, intermediates, transition state, and products to understand the thermodynamics and kinetics of the reaction.
Such a study would provide valuable insights into the stereoselectivity of the reaction, explaining why one enantiomer of the product is formed preferentially. The computational model could reveal the specific non-covalent interactions in the transition state that are responsible for the chiral induction.
Energetic Profiles of Asymmetric Reduction Pathways
A critical area of chemical research is the development of methods for asymmetric synthesis, which produces a specific stereoisomer of a chiral product. The asymmetric reduction of prochiral ketones, such as the α-keto group in this compound, is a key transformation. Theoretical studies in this domain typically involve mapping the potential energy surface of the reaction. This allows for the determination of the energetic profiles of different reaction pathways, leading to either the (R) or (S) enantiomer of the corresponding α-hydroxy ester.
These energetic profiles are calculated using quantum chemical methods like Density Functional Theory (DFT). The calculations would identify the transition state structures for each pathway and their corresponding activation energies. A lower activation energy for one pathway over the other would explain the enantioselectivity observed in a catalytic reaction. Factors such as the nature of the catalyst, the reducing agent, and the solvent can be modeled to understand their influence on the stereochemical outcome.
Table 1: Hypothetical Energetic Data for Asymmetric Reduction
| Parameter | Pathway to (R)-enantiomer | Pathway to (S)-enantiomer |
| Transition State Energy (kcal/mol) | Data not available | Data not available |
| Activation Energy (kcal/mol) | Data not available | Data not available |
| Reaction Enthalpy (kcal/mol) | Data not available | Data not available |
Note: This table is illustrative. Specific data for this compound is not available in the searched literature.
Excited State Dynamics and Photochemical Reaction Coordinates
The photochemistry of organic molecules is governed by their behavior in electronically excited states. Upon absorption of light, this compound would be promoted from its ground electronic state to an excited state. The subsequent events, such as fluorescence, phosphorescence, or photochemical reaction, are dictated by the topography of the excited-state potential energy surfaces.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating these processes. rsc.org These calculations can predict the energies of various excited states (e.g., singlet and triplet states) and the probabilities of transitions between them. Furthermore, they can map out the photochemical reaction coordinates, which are the minimum energy paths on the excited-state surface leading from the initial excited state to a product or back to the ground state.
For a molecule with a carbonyl group and an amino group, potential photochemical pathways could include intramolecular charge transfer (ICT), where electron density moves from the electron-donating amino group to the electron-accepting benzoylformate moiety. Studies on similar molecules, such as ethyl 4-(N,N-dimethylamino)benzoate (DMAEB), have investigated the role of low-lying nπ* and ππ* electronic states in their excited-state dynamics. rsc.org The interplay between these states, influenced by solvent polarity, can lead to complex fluorescent behavior. rsc.org However, a detailed analysis of the excited state dynamics and specific photochemical reaction coordinates for this compound is not presently available.
Table 2: Hypothetical Excited State Properties
| Property | Calculated Value |
| Vertical Excitation Energy (S1) (eV) | Data not available |
| Oscillator Strength (S0 -> S1) | Data not available |
| Major Orbital Contributions to S1 | Data not available |
| Calculated Emission Wavelength (nm) | Data not available |
Note: This table is illustrative. Specific data for this compound is not available in the searched literature.
Advanced Spectroscopic and Analytical Methodologies in Research on Ethyl 4 Dimethylaminobenzoylformate
Real-time Spectroscopic Monitoring of Reaction Kinetics (e.g., Near-IR, UV-Vis)
Real-time monitoring of chemical reactions is crucial for understanding kinetics, identifying key intermediates, and optimizing reaction conditions. mpg.de Spectroscopic techniques such as Near-Infrared (NIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for this purpose, offering non-invasive, in-situ analysis. mdpi.comamericanpharmaceuticalreview.com
UV-Vis spectroscopy, in particular, is a cost-effective method for real-time monitoring. mdpi.com It can track the concentration changes of reactants, intermediates, and products by measuring their absorbance at specific wavelengths. For a compound like Ethyl 4-dimethylaminobenzoylformate, which possesses a chromophore, its concentration can be monitored as a reaction progresses. This data allows for the determination of reaction rates and orders. While UV-Vis provides valuable kinetic information, it may lack the structural detail offered by other methods. mdpi.com
NIR spectroscopy is another valuable technique for in-line reaction monitoring. researchgate.net It has been successfully used to follow the progress of reactions such as esterifications. researchgate.net By applying multivariate analysis techniques like partial least squares regression to the spectral data, researchers can determine the concentration of specific components in the reaction mixture over time. researchgate.net This approach enables the timely estimation of reaction rate constants, which is critical for process control and optimization. researchgate.net
The integration of these spectroscopic methods into research on this compound allows for a dynamic understanding of its chemical transformations.
Table 1: Comparison of Real-time Spectroscopic Monitoring Techniques
| Technique | Advantages | Disadvantages | Typical Application in Reaction Monitoring |
| UV-Vis Spectroscopy | Cost-effective, simple optics, suitable for basic monitoring. mdpi.com | Lacks detailed structural information compared to other methods. mdpi.com | Tracking concentration changes of chromophoric species to determine reaction kinetics. |
| Near-IR Spectroscopy | Non-invasive, can be used for in-line analysis, provides data for estimating rate constants. researchgate.net | Often requires multivariate data analysis (e.g., PLS regression). researchgate.net | Monitoring the formation of products in reactions like esterification. researchgate.net |
| Raman Spectroscopy | Provides detailed structural information, can monitor species that are not IR-active. americanpharmaceuticalreview.com | Can be affected by fluorescence from the sample or impurities. americanpharmaceuticalreview.com | Monitoring the disappearance of reactants and appearance of products in real-time. americanpharmaceuticalreview.com |
| NMR Spectroscopy | Provides detailed structural and kinetic information simultaneously. mpg.denih.gov | Lower sensitivity, can be challenging to set up for in-situ monitoring under true reaction conditions. mpg.de | Tracking the transformation of reactants to products and identifying intermediates. mpg.denih.govresearchgate.net |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Stereochemical Assignment
When this compound is a precursor to or a product of an asymmetric synthesis, determining the enantiomeric excess (ee) and assigning the absolute configuration of the chiral products are paramount. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for these purposes.
Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique can be used to determine the enantiomeric excess of a sample. nih.gov By comparing the CD spectrum of a mixture of enantiomers to the spectra of the pure enantiomers, the relative amounts of each can be quantified. nih.gov Numerical methods, sometimes combined with data from other techniques like UV spectroscopy or non-chiral HPLC, can be employed to accurately calculate the ee. nih.gov
Furthermore, Fourier Transform Vibrational Circular Dichroism (FT-VCD) has emerged as a method for real-time monitoring of changes in enantiomeric excess during a reaction. nih.gov This allows for the simultaneous tracking of both the chemical conversion and the stereochemical outcome of a reaction. nih.gov For reactions involving chiral molecules, VCD can provide accuracies of around 1-2% for determining ee changes over short time periods. nih.gov
The stereochemical assignment, or the determination of the absolute configuration (R or S) of a chiral center, can also be aided by CD spectroscopy. By comparing the experimental CD spectrum to spectra predicted by theoretical calculations, the absolute configuration of a molecule can often be assigned.
Table 2: Application of Chiroptical Spectroscopy
| Technique | Application | Key Findings/Advantages |
| Circular Dichroism (CD) | Determination of enantiomeric excess (ee). nih.gov | Can be combined with UV spectroscopy or non-chiral HPLC for improved accuracy in ee determination. nih.gov |
| Fourier Transform Vibrational Circular Dichroism (FT-VCD) | Real-time monitoring of changes in ee during a reaction. nih.gov | Enables simultaneous monitoring of chemical composition and enantiomeric purity with high accuracy. nih.gov |
Mass Spectrometry for Mechanistic Intermediates and Product Identification in Complex Reactions
Mass spectrometry (MS) is an indispensable tool for elucidating reaction mechanisms by identifying transient intermediates and characterizing final products. nih.govrsc.org Its high sensitivity allows for the detection of low-abundance species, which are often crucial to understanding the reaction pathway. nih.gov Electrospray ionization (ESI-MS) is a particularly gentle ionization technique that allows for the direct analysis of species from the reaction mixture, including charged intermediates common in organocatalytic and metal-catalyzed reactions. nih.gov
In the context of reactions involving this compound, MS can be used to:
Identify reaction intermediates: By analyzing the reaction mixture at various time points, it is possible to detect and identify the mass of transient species, providing direct evidence for a proposed reaction mechanism. nih.gov
Characterize products: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the final products. beilstein-journals.org
Gain structural information: Techniques such as collision-induced dissociation (CID) can be used to fragment ions within the mass spectrometer, providing structural information about the detected intermediates and products. nih.gov
The coupling of mass spectrometry with other techniques, such as ion mobility spectrometry, can further enhance the characterization of detected ions by providing information about their shape and size. nih.gov
Chromatographic Techniques (e.g., Chiral HPLC, RP-TLC) for Separation and Purity Analysis in Research Contexts
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of compounds in a research setting. For research involving this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed.
Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds. beilstein-journals.org Using a chiral stationary phase, the enantiomers of a chiral molecule can be separated and quantified. beilstein-journals.org This technique is essential for validating the stereochemical outcome of asymmetric syntheses. The choice of the chiral column and the mobile phase composition are critical for achieving good separation. beilstein-journals.org
Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a simple and rapid technique for monitoring reaction progress and assessing the purity of a sample. In RP-TLC, a nonpolar stationary phase is used with a polar mobile phase. This method can be used to separate this compound from starting materials, byproducts, and products based on differences in their polarity.
Table 3: Chromatographic Techniques in the Analysis of this compound Derivatives
| Technique | Primary Application | Example of Use |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess (ee). beilstein-journals.org | Quantifying the ratio of enantiomers in the product of an asymmetric reaction. beilstein-journals.org |
| Reversed-Phase Thin-Layer Chromatography (RP-TLC) | Reaction monitoring and purity assessment. | Rapidly checking for the presence of starting material and the formation of the desired product during a reaction. |
Research Applications and Emerging Frontiers for Ethyl 4 Dimethylaminobenzoylformate
Design and Development of High-Performance Photoinitiators for Polymer Science
Ethyl 4-dimethylaminobenzoylformate, often in combination with other compounds, plays a crucial role in the development of advanced photoinitiator systems for polymer science. These systems are essential for initiating polymerization reactions upon exposure to light, a process known as photopolymerization.
In one notable application, this compound is a component of three-component photoinitiator systems. These systems often consist of a photosensitizer (like camphorquinone), an amine co-initiator (such as this compound), and a third component, for example, a diaryliodonium salt like diphenyliodonium (B167342) hexafluorophosphate. researchgate.net The interaction of these components under light irradiation generates free radicals and, in some systems, cations, which then initiate the polymerization of monomers like acrylates and epoxides. researchgate.net The efficiency of these systems is enhanced by the prevention of reverse electron transfer, ensuring that more photoactivated photosensitizer molecules are utilized in the initiation process. researchgate.net This leads to a higher rate of polymerization and improved mechanical properties of the resulting polymer. researchgate.net
The ability to control the polymerization process, including the potential for sequential curing of different monomer types, allows for the creation of complex polymer network architectures. This control is vital for developing materials with tailored properties, such as grafted polymer networks formed by the covalent bonding of different polymer chains. researchgate.net
Substrate in Asymmetric Synthesis for Pharmaceutical and Fine Chemical Intermediates
The application of this compound as a substrate in asymmetric synthesis is a key area of research for producing enantiomerically pure compounds, which are crucial intermediates in the pharmaceutical and fine chemical industries. The core of this application lies in the selective transformation of the keto group within the molecule.
Biomimetic Chemistry and Redox Enzyme Mimicry
The structural features of this compound make it a candidate for studies in biomimetic chemistry, particularly in mimicking the behavior of redox enzymes. The dimethylamino group can act as an electron donor, while the benzoylformate moiety can act as an electron acceptor, allowing the molecule to participate in electron transfer reactions that are fundamental to many biological processes.
Material Science Applications Requiring Tunable Reactivity
The reactivity of this compound can be tuned, making it a valuable component in the design of advanced materials. This tunability is often achieved by modifying the reaction conditions or by incorporating the molecule into different polymer or composite structures. The ability to control the reactivity allows for the fabrication of materials with specific and dynamic properties.
Future Perspectives and Unexplored Research Avenues
The versatility of this compound suggests several promising avenues for future research. Further exploration of its role in novel multi-component photoinitiator systems could lead to even more efficient and controlled photopolymerization processes. Investigating its potential as a substrate for a wider range of asymmetric catalytic transformations could yield new synthetic routes to valuable chiral molecules.
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-dimethylaminobenzoylformate, and how do reaction conditions influence yield?
this compound can be synthesized via condensation reactions involving 4-dimethylaminobenzaldehyde derivatives. A typical method involves refluxing sodium metabisulfite adducts of 4-dimethylaminobenzaldehyde with ethyl esters in polar aprotic solvents like dimethylformamide (DMF) at 130°C for 2 hours. Post-reaction, the product is purified via recrystallization from ethyl acetate . Key factors affecting yield include:
- Solvent choice : DMF enhances reactivity due to its high polarity.
- Temperature control : Prolonged heating above 130°C may degrade sensitive functional groups.
- Purification : Recrystallization minimizes impurities but may reduce yield if solubility is mismatched.
Q. How can researchers confirm the structural integrity and purity of this compound?
Analytical validation requires a multi-technique approach:
- NMR spectroscopy : H and C NMR identify the ethyl ester group (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH) and the dimethylamino group (δ ~3.0 ppm).
- IR spectroscopy : Stretching vibrations at ~1700 cm (ester C=O) and ~1250 cm (C-N) confirm functional groups.
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) should align with the theoretical molecular weight (e.g., 235.28 g/mol) .
Advanced Research Questions
Q. How can enantioselectivity be improved in asymmetric reductions involving this compound?
this compound is a substrate for NADH-mimetic catalysts in asymmetric reductions. For example, a chiral NADH model achieved 76% enantiomeric excess (ee) in reducing the compound to ethyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate . Optimization strategies include:
- Catalyst design : Petal-type NADH models with rigid stereocenters enhance stereochemical control.
- Reaction conditions : Lower temperatures (e.g., 0–25°C) slow racemization, while Mg ions stabilize transition states.
- Solvent effects : Polar solvents (e.g., THF/water mixtures) improve catalyst-substrate interactions.
Q. What computational methods are suitable for predicting the reactivity of this compound in photoredox catalysis?
Density Functional Theory (DFT) calculations can model electron transfer pathways. Key steps:
- Geometry optimization : Use B3LYP/6-31G(d) to minimize energy for ground and excited states.
- Frontier Molecular Orbital (FMO) analysis : Identify electron-rich (dimethylamino group) and electron-deficient (ester carbonyl) sites for redox activity.
- Transition state modeling : Simulate intermediates in reactions like hydrogen atom transfer (HAT) or single-electron transfer (SET) .
Q. How do structural modifications of this compound impact its biological interactions?
Substitutions on the benzene ring alter bioactivity:
- Electron-donating groups (e.g., -OCH) : Increase solubility but may reduce membrane permeability.
- Halogenation (e.g., -Cl, -F) : Enhance metabolic stability but risk cytotoxicity.
- Steric effects : Bulky substituents at the 2-position hinder enzyme binding (e.g., in dehydrogenase assays) .
Q. How should researchers address contradictory data in kinetic studies of this compound?
Contradictions in rate constants or mechanistic pathways require:
- Control experiments : Verify reproducibility under identical conditions (e.g., solvent purity, oxygen exclusion).
- Isotopic labeling : Use O-labeled esters to trace ester cleavage pathways.
- Cross-validation : Compare results from complementary techniques (e.g., UV-Vis kinetics vs. HPLC monitoring) .
Methodological Guidance
Q. What experimental precautions are critical when handling this compound?
Q. How can researchers design a kinetic resolution experiment for this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
